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Compound of Interest

Compound Name: Meosuc-aapm-pna

Cat. No.: B1587369 Get Quote

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction
N-Methoxysuccinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Valyl-p-nitroanilide, commonly abbreviated as

MeOSuc-AAPV-pNA, is a highly sensitive and specific chromogenic peptide substrate. It is

primarily utilized in biochemical assays to measure the enzymatic activity of two key serine

proteases involved in the human immune response: human neutrophil elastase (HNE) and

proteinase 3 (PR3).[1][2][3] This technical guide provides a comprehensive overview of

MeOSuc-AAPV-pNA, including its chemical properties, mechanism of action, detailed

experimental protocols, and relevant kinetic data to support its application in research and drug

development.

Chemical and Physical Properties
MeOSuc-AAPV-pNA is a synthetic tetrapeptide covalently linked to a p-nitroanilide (pNA)

chromophore. The cleavage of the amide bond between the valine residue and the pNA group

by a target protease releases the yellow-colored p-nitroaniline, which can be quantified

spectrophotometrically.
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Property Value

Chemical Formula C₂₇H₃₈N₆O₉

Molecular Weight 590.6 g/mol

CAS Number 70967-90-7

Appearance Lyophilized powder

Solubility
Soluble in DMSO (>20 mM) and methanol (1

mg/mL)[1]

Storage Store at -20°C for long-term stability

Mechanism of Action
The enzymatic activity of neutrophil elastase or proteinase 3 is determined by monitoring the

rate of p-nitroanilide release. The enzyme recognizes and binds to the peptide sequence (Ala-

Ala-Pro-Val) of the substrate. Upon binding, the protease catalyzes the hydrolysis of the

peptide bond C-terminal to the valine residue, liberating the pNA molecule. The free pNA in

solution exhibits a strong absorbance at a wavelength of 405 nm, and the rate of its formation

is directly proportional to the enzyme's activity.

Enzymatic Specificity
MeOSuc-AAPV-pNA is a highly specific substrate for human and mouse neutrophil elastase

and proteinase 3.[2] It is not significantly hydrolyzed by other related proteases such as

cathepsin G or chymotrypsin, making it a valuable tool for selectively studying the activity of

HNE and PR3 in complex biological samples.[1][2]

Data Presentation: Quantitative Kinetic Parameters
The following table summarizes the known kinetic constants for the hydrolysis of MeOSuc-

AAPV-pNA by human neutrophil elastase. Despite extensive searches, specific Km and kcat

values for the interaction with human proteinase 3 are not readily available in the reviewed

literature.
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Enzyme Km (mM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)

Human Neutrophil

Elastase
0.152 18.24 120,000

Note: The kcat value was calculated from the provided kcat/Km and Km values.

Experimental Protocols
I. Neutrophil Elastase or Proteinase 3 Activity Assay
This protocol outlines a general procedure for measuring the activity of purified HNE or PR3

using MeOSuc-AAPV-pNA.

Materials:

Human Neutrophil Elastase (HNE) or Proteinase 3 (PR3)

MeOSuc-AAPV-pNA substrate

Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM NaCl and 0.05% Tween-20

DMSO (for dissolving the substrate)

96-well microplate

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

Substrate Preparation: Prepare a 10 mM stock solution of MeOSuc-AAPV-pNA in DMSO.

Enzyme Preparation: Dilute the enzyme stock solution to the desired final concentration in

the assay buffer. The optimal enzyme concentration should be determined empirically but is

typically in the low nanomolar range.

Assay Setup:

Add 50 µL of assay buffer to each well of a 96-well microplate.
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Add 25 µL of the diluted enzyme solution to the appropriate wells.

Add 25 µL of a working solution of MeOSuc-AAPV-pNA in assay buffer to each well to

initiate the reaction. The final substrate concentration should ideally be varied to determine

the Michaelis-Menten kinetics, typically ranging from 0.1 to 5 times the Km. For a single

point assay, a concentration of 200 µM is commonly used.

Measurement: Immediately place the microplate in a plate reader pre-warmed to 37°C.

Measure the absorbance at 405 nm every minute for 15-30 minutes.

Data Analysis:

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus

time plot.

Convert the change in absorbance per minute (ΔA/min) to the concentration of p-

nitroanilide produced per minute using the Beer-Lambert law (ε of pNA at 405 nm = 8,800

M⁻¹cm⁻¹).

Plot the reaction velocity against the substrate concentration and fit the data to the

Michaelis-Menten equation to determine Km and Vmax.

II. Inhibitor Screening Assay
This protocol can be used to screen for and characterize inhibitors of HNE or PR3.

Materials:

All materials from the activity assay protocol.

Putative inhibitor compound(s) dissolved in an appropriate solvent (e.g., DMSO).

Procedure:

Assay Setup:

Add 50 µL of assay buffer to each well of a 96-well microplate.
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Add 25 µL of the diluted enzyme solution to the appropriate wells.

Add 10 µL of the inhibitor solution at various concentrations (or a single concentration for

screening) to the wells. Include a vehicle control (e.g., DMSO) for the uninhibited reaction.

Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

Reaction Initiation and Measurement:

Add 15 µL of the MeOSuc-AAPV-pNA working solution to each well to initiate the reaction.

The final substrate concentration should be close to the Km value for competitive inhibitor

studies.

Immediately measure the absorbance at 405 nm as described in the activity assay

protocol.

Data Analysis:

Calculate the initial reaction velocity for each inhibitor concentration.

Determine the percent inhibition by comparing the velocity in the presence of the inhibitor

to the vehicle control.

For inhibitor characterization, plot the reaction velocity against the inhibitor concentration

and fit the data to an appropriate inhibition model (e.g., competitive, non-competitive,

uncompetitive) to determine the inhibition constant (Ki) or IC₅₀ value.

Mandatory Visualizations
Experimental Workflow for an Enzyme Inhibition Assay
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Click to download full resolution via product page

Caption: Workflow for a typical enzyme inhibition assay using MeOSuc-AAPV-pNA.
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Caption: Enzymatic cleavage of MeOSuc-AAPV-pNA to produce a colored product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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